molecular formula C14H12N2O4 B3074490 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile CAS No. 1020252-22-5

2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

Cat. No.: B3074490
CAS No.: 1020252-22-5
M. Wt: 272.26 g/mol
InChI Key: AMNDDWQGIGDDGU-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile (CAS: 1020252-22-5) is a nitrile-containing derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its molecular formula is C₁₄H₁₂N₂O₄ (MW: 272.26 g/mol), featuring a benzonitrile group linked via an amino-methylene bridge to the dioxane ring. The compound is synthesized through coupling reactions between Meldrum’s acid derivatives and aromatic amines, often under acidic or catalytic conditions . For example, describes a diazonium salt coupling method yielding a related hydrazine derivative with 69% efficiency .

Properties

IUPAC Name

2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-14(2)19-12(17)10(13(18)20-14)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNDDWQGIGDDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2C#N)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144401
Record name 2-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-22-5
Record name 2-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile typically involves the reaction of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde with 2-aminobenzonitrile under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Dioxanedione Core

The dioxanedione moiety contains electron-withdrawing carbonyl groups, making the α-carbon susceptible to nucleophilic attack.

  • Reaction with Amines :
    Under basic conditions, the α-carbon undergoes nucleophilic substitution with primary or secondary amines, leading to ring-opening and formation of substituted malonamide derivatives . For example:

    Dioxanedione+R NH2R NH CO C COOR 2+byproducts\text{Dioxanedione}+\text{R NH}_2\rightarrow \text{R NH CO C COOR }_2+\text{byproducts}

    Yields for such reactions range from 14–60% depending on the amine’s steric and electronic properties .

  • Reactivity with Azides :
    The compound reacts with sodium azide in DMSO to form tetrazole derivatives via [3+2] cycloaddition at the α-carbon . This reaction is pivotal in radiofluorination protocols for aromatic systems .

Cycloaddition Reactions

The methyleneamino group (–N=CH–) and nitrile functionality enable participation in cycloadditions.

Diels-Alder Reactivity

  • The electron-deficient enamine system acts as a dienophile in Diels-Alder reactions with conjugated dienes (e.g., furans or cyclopentadienes). Products include bicyclic lactams, though yields are moderate (~40% ) due to competing side reactions.

Click Chemistry

  • The benzonitrile group can be converted to an azide in situ, enabling copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole-linked conjugates .

Nitrile Group Transformations

The benzonitrile substituent undergoes characteristic nitrile reactions:

  • Hydrolysis :
    Acidic or basi

Scientific Research Applications

2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Limited solubility in polar solvents; requires heating (37°C) and sonication for dissolution .
  • Stability : Recommended storage at -80°C (6-month shelf life) or -20°C (1 month) to prevent degradation .
  • Crystallography : While direct data for this compound is unavailable, analogous structures (e.g., and ) adopt an envelope conformation in the dioxane ring, with planar aromatic systems and hydrogen-bonding interactions influencing packing .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Key Properties/Applications References
Target Compound : 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile C₁₄H₁₂N₂O₄ 272.26 Benzonitrile, amino-methylene, dioxane 69–96%* Intermediate for pharmaceuticals
4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile C₁₃H₁₁N₃O₄ 273.25 Benzonitrile, hydrazine, dioxane 69% Crystallographic studies
3-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile C₁₄H₁₂N₂O₄ 272.26 Meta-substituted benzonitrile 96% High-yield synthesis
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid C₁₄H₁₃NO₆ 291.26 Carboxylic acid, dioxane N/A Enhanced polarity for H-bonding
3,4-Bis(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile C₂₁H₁₈N₄O₈ 454.39 Bis-amino-methylene, benzonitrile 69% UV-Vis absorption (λmax = 342 nm)

*Yields vary based on substituent position and synthetic route.

Key Differences and Research Findings

Substituent Position and Reactivity The target compound (2-position benzonitrile) exhibits distinct electronic effects compared to its 3- and 4-position isomers (e.g., ). Meta-substitution (3-position) enhances synthetic yield (96% vs. 69% for para-hydrazine derivatives) due to reduced steric hindrance .

Functional Group Impact

  • Carboxylic acid derivatives () exhibit higher solubility in polar solvents compared to nitriles, enabling applications in crystallography or drug formulation .
  • Hydrazine-linked analogs () form stable radical isomers, useful in studying redox-active materials .

Biological Relevance The target compound serves as a precursor in VEGFR inhibitor synthesis (e.g., ZLF-095, ). Its nitrile group facilitates further functionalization (e.g., hydrolysis to carboxylic acids or coupling to heterocycles) . Derivatives with ester groups (e.g., methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino-2-hydroxy benzoate, ) show cytotoxicity, highlighting the role of auxiliary functional groups in bioactivity .

Crystallographic and Stability Data Hydrazine derivatives () adopt an envelope conformation in the dioxane ring, with hydrogen bonds (N–H⋯O) stabilizing the lattice. This contrasts with the target compound’s unknown packing but suggests similar conformational flexibility . Storage stability varies: nitriles () require low temperatures, while carboxylic acids () may exhibit better room-temperature stability due to intermolecular H-bonding .

Biological Activity

The compound 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C15H16N2O4C_{15}H_{16}N_{2}O_{4} with a molecular weight of approximately 288.30 g/mol. The structure includes a benzonitrile moiety and a dioxane ring, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzonitrile with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction conditions include stirring at low temperatures to facilitate the formation of the desired product while minimizing side reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies indicated that certain derivatives possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .

Antibacterial Activity

Research has also highlighted antibacterial properties against strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 3.9 to 31.5 µg/ml for related compounds .

Case Studies

  • Cytotoxicity Assays : A series of compounds structurally similar to our target compound were evaluated against 12 human cancer cell lines. Notably, some exhibited IC50 values indicating potent anticancer activity .
  • Antibacterial Testing : Compounds were tested for their antibacterial efficacy using standard protocols (MIC and MBC assays). The results showed promising activity against gram-positive bacteria .

Data Tables

PropertyValue
Molecular FormulaC15H16N2O4C_{15}H_{16}N_{2}O_{4}
Molecular Weight288.30 g/mol
Anticancer Activity (IC50)Comparable to cisplatin
Antibacterial Activity (MIC)3.9 - 31.5 µg/ml

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : The compound is synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, reacting 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene intermediates with substituted benzonitrile hydrazines under reflux in ethanol or methanol. Yield optimization involves controlling reaction time (12–24 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 molar ratio of hydrazine to carbonyl precursor). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .
  • Key Data :

ParameterOptimal Range
Reaction Time12–24 hours
Temperature70–80°C
SolventEthanol/Methanol
Yield75–85%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) confirm the presence of the benzonitrile group (δ ~110 ppm for CN) and the dioxane ring protons (δ 1.5–1.7 ppm for CH3_3 groups) .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) reveals monoclinic symmetry (space group P21/nP2_1/n) with unit cell parameters:
ParameterValue
aa9.7617 Å
bb11.0023 Å
cc11.4753 Å
β\beta93.796°
VV1229.76 Å3^3

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed to understand supramolecular interactions?

  • Methodology : Use graph set analysis (as per Etter’s formalism ) to categorize hydrogen bonds (e.g., N–H···O and C–H···O interactions). For this compound, the hydrazine N–H forms a dimeric motif (R22_2^2(8) pattern) with the dioxane carbonyl oxygen, while weak C–H···π interactions stabilize the lattice. ORTEP-3 visualizes displacement ellipsoids and hydrogen bond geometry (bond lengths: ~2.8–3.0 Å; angles: ~150–160°) .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding molecular geometry?

  • Methodology :

  • Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Discrepancies in bond lengths (e.g., C=O: 1.21 Å calc. vs. 1.23 Å expt.) may arise from crystal packing effects.
  • Refinement Software : Use SHELXL to refine thermal parameters and validate torsion angles. Cross-check with molecular dynamics simulations to account for lattice strain .

Q. How does the electron-withdrawing benzonitrile group influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

  • Methodology : Investigate via kinetic studies (e.g., UV-Vis monitoring of reaction rates) in polar aprotic solvents (DMF, DMSO). The cyano group enhances electrophilicity at the hydrazine-linked carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Reactivity trends correlate with Hammett σp_p values for substituent effects .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallographic data for this compound across different studies?

  • Methodology :

  • Check Crystallization Conditions : Solvent polarity (e.g., ethanol vs. acetonitrile) can alter packing motifs. Compare unit cell parameters across studies .
  • Validate Refinement Parameters : Ensure SHELXL settings (e.g., absorption correction, weighting schemes) are consistent. Discrepancies in thermal ellipsoids may indicate disordered solvent molecules .

Tables of Key Findings

Property Value/Description Reference
Crystal System Monoclinic (P21/nP2_1/n)
Hydrogen Bond Geometry N–H···O: 2.89 Å, 158°
Synthetic Yield 80% (recrystallized)
DFT vs. X-ray C=O Length 1.21 Å (calc.) vs. 1.23 Å (expt)

Software and Tools

  • Crystallography : SHELXL , ORTEP-3
  • Hydrogen Bond Analysis : Mercury (CCDC) with graph set theory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

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